Tetramethylammonium

Catalog No.
S589078
CAS No.
51-92-3
M.F
C4H12N+
M. Wt
74.14 g/mol
Availability
In Stock
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Tetramethylammonium

CAS Number

51-92-3

Product Name

Tetramethylammonium

IUPAC Name

tetramethylazanium

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

InChI

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1

InChI Key

QEMXHQIAXOOASZ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C

The exact mass of the compound Tetramethylammonium is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylammonium (TMA), CAS Number 51-92-3, is the simplest quaternary ammonium cation, defined by a central nitrogen atom symmetrically bonded to four methyl groups. Commercially procured as various salts (such as hydroxide, chloride, or bromide), TMA is characterized by its rigid, highly symmetrical structure and a compact van der Waals radius of approximately 0.347 nm [1]. Unlike inorganic cations, TMA provides a permanently charged, alkali-metal-free profile, making it a foundational precursor and process chemical in semiconductor manufacturing, advanced microporous materials synthesis, and high-performance electrochemistry[2].

Generic substitution of Tetramethylammonium with larger quaternary ammonium analogs (such as Tetraethylammonium, TEA+, or Tetrabutylammonium, TBA+) or inorganic cations (like Na+ or K+) routinely fails due to strict steric and electronic boundaries in industrial applications. In microelectronics, substituting TMA with Na+ or K+ introduces mobile ion contamination that fatally compromises CMOS logic devices[1]. In materials science and electrochemistry, replacing TMA with TEA+ increases the cationic radius from 0.347 nm to 0.400 nm; this seemingly small increase physically prevents the cation from templating narrow microporous zeolite cages and significantly degrades ionic mobility in high-density non-aqueous electrolytes[2].

CMOS-Compatible Anisotropic Silicon Etching

In silicon wafer processing, Tetramethylammonium hydroxide (TMAH) is utilized as a highly selective anisotropic etchant. Compared to traditional potassium hydroxide (KOH) or sodium hydroxide (NaOH) etchants, TMAH provides comparable Si(100) etch rates (0.1–1.0 µm/min) while completely eliminating alkali metal contamination[1]. This absence of mobile K+ and Na+ ions prevents threshold voltage shifts in sensitive CMOS devices, making TMA+ the industry-standard cation for high-purity microelectronic fabrication [1].

Evidence DimensionAlkali metal contamination and Si(100) etch rate
Target Compound DataTMAH (0.1–1.0 µm/min, <ppb alkali metals)
Comparator Or BaselineKOH / NaOH (introduces mobile K+/Na+ ions incompatible with CMOS)
Quantified DifferenceElimination of mobile ion contamination with comparable anisotropic etch rates.
Conditions5–25 wt% aqueous solutions at 70–90 °C.

Essential for semiconductor procurement where alkali metal contamination leads to catastrophic device failure.

Cage-Specific Structure Directing Agent (SDA) in Zeolite Synthesis

The synthesis of specific high-silica zeolites relies heavily on the exact steric dimensions of the SDA. The TMA+ cation has a van der Waals radius of 0.347 nm [1], which allows it to template smaller zeolite cages that cannot accommodate larger cations. For example, in LTA zeolite synthesis, the introduction of TMA+ alongside Na+ increases the Si/Al ratio from 1 to 3 [2]. Larger analogs like Tetraethylammonium (TEA+, 0.400 nm) are sterically excluded from these specific cage structures, necessitating TMA+ for targeted topological synthesis[1].

Evidence DimensionSi/Al ratio tuning and steric cage accommodation
Target Compound DataTMA+ (radius 0.347 nm; increases LTA Si/Al ratio to 3)
Comparator Or BaselineNa+ alone (Si/Al ratio of 1) and TEA+ (radius 0.400 nm, sterically excluded)
Quantified Difference3x increase in Si/Al ratio and access to small-cage topologies inaccessible to TEA+.
ConditionsHydrothermal zeolite synthesis gels.

Allows catalyst manufacturers to precisely control the framework composition and pore size of industrial zeolites.

Superior Ionic Mobility for High-Density Electrolytes

In non-aqueous energy storage systems, the size of the charge carrier directly impacts conductivity. The TMA+ cation possesses a significantly smaller van der Waals radius (0.347 nm) than Tetraethylammonium (TEA+, 0.400 nm) and Tetrabutylammonium (TBA+, 0.494 nm) [1]. This reduced steric bulk translates to higher single-ion limiting molar conductivity and greater ionic mobility. When paired with highly soluble anions (e.g., difluoro(oxalato)borate), TMA-based electrolytes deliver higher gravimetric capacitance in electric double-layer capacitors (EDLCs) compared to TEA-based industry standards [2].

Evidence DimensionCationic radius and limiting molar conductivity
Target Compound DataTMA+ (0.347 nm radius, highest relative mobility)
Comparator Or BaselineTEA+ (0.400 nm) and TBA+ (0.494 nm)
Quantified Difference~13% reduction in ionic radius compared to TEA+, resulting in higher gravimetric capacitance.
ConditionsPropylene carbonate (PC) solvent in EDLC coin cells.

Drives the selection of TMA+ over TEA+ in advanced capacitor formulations where maximizing ionic mobility is critical for power density.

Counterion Interaction in Polymer-Surfactant Formulations

The choice of quaternary ammonium counterion significantly alters the binding thermodynamics of surfactants to water-soluble polymers. In systems containing dodecylsulfate and poly(ethylene oxide), the TMA+ cation maintains a measurable interaction strength, yielding a critical aggregation concentration to critical micellization concentration (cac/cmc) ratio of less than 1.0 [1]. In contrast, substituting TMA+ with larger cations like TEA+ or TBA+ results in a cac/cmc ratio of exactly 1.0, indicating a complete loss of counterion-polymer interaction due to excessive steric hindrance [1].

Evidence Dimensioncac/cmc ratio (indicator of interaction strength)
Target Compound DataTMA+ (cac/cmc < 1.0, active interaction)
Comparator Or BaselineTEA+ and TBA+ (cac/cmc = 1.0, no interaction)
Quantified DifferenceMeasurable binding affinity for TMA+ vs complete absence of interaction for TEA+/TBA+.
ConditionsAqueous dodecylsulfate surfactant and poly(ethylene oxide) mixtures.

Crucial for chemical formulators who require an organic counterion that does not sterically block surfactant-polymer aggregation.

CMOS and MEMS Fabrication

TMAH is the mandatory choice for anisotropic wet etching of silicon wafers and photoresist development where zero-alkali-metal (Na+/K+-free) processing is required to prevent mobile ion contamination [1].

Industrial Zeolite and Catalyst Manufacturing

TMA+ salts are procured as structure-directing agents (SDAs) to synthesize small-cage microporous materials (e.g., LTA, Ferrierite) with tuned Si/Al ratios for petrochemical cracking and gas separation[2].

Advanced EDLC Electrolytes

TMA+ is utilized in high-performance electric double-layer capacitors where its small ionic radius provides superior ionic mobility and gravimetric capacitance compared to standard TEA+ electrolytes [3].

Specialty Surfactant and Polymer Formulations

Employed as a counterion in complex aqueous formulations where larger quaternary ammonium ions (like TBA+) would sterically inhibit necessary polymer-surfactant interactions [4].

XLogP3

0.3

Exact Mass

74.096974387 g/mol

Monoisotopic Mass

74.096974387 g/mol

Heavy Atom Count

5

UNII

H0W55235FC

Related CAS

14190-16-0 (sulfate[2:1])
15625-56-6 (tribromide)
1941-24-8 (nitrate)
2537-36-2 (perchlorate)
373-68-2 (fluoride)
4337-68-2 (triiodide)
64-20-0 (bromide)
75-57-0 (chloride)
75-58-1 (iodide)
75-59-2 (hydroxide)

Other CAS

12386-10-6
51-92-3
19269-48-8

Wikipedia

Tetramethylammonium

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, octahydrotriborate(1-) (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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